Sennidin B

HCV NS3 helicase inhibition Stereospecificity Antiviral activity

Sennidin B (CAS 517-44-2) is a naturally occurring dianthrone aglycone, belonging to the class of anthracenecarboxylic acids, and is a stereoisomer of Sennidin A. It is derived from the hydrolysis of the glycoside Sennoside B, which is found in plants of the Senna genus (e.g., Cassia angustifolia).

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 517-44-2
Cat. No. B190397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennidin B
CAS517-44-2
Synonymsdihydroxydianthrone
dihydroxydianthrone, (R*,S*)-isomer
sennidin A
sennidin B
sennidine A
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
InChIInChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
InChIKeyJPMRHWLJLNKRTJ-SZPZYZBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sennidin B (CAS 517-44-2) Procurement and Research Guide for Dianthrone Reference Standards


Sennidin B (CAS 517-44-2) is a naturally occurring dianthrone aglycone, belonging to the class of anthracenecarboxylic acids, and is a stereoisomer of Sennidin A [1]. It is derived from the hydrolysis of the glycoside Sennoside B, which is found in plants of the Senna genus (e.g., Cassia angustifolia) [2]. As a reference standard, Sennidin B is typically supplied as a powder with a purity of ≥98% (HPLC) and is soluble in organic solvents like chloroform, methanol, and DMSO, while being practically insoluble in water .

Workflow HPLC method development for Senna-based products and dianthrone quantification
Selection High-purity dianthrone aglycone reference with verified optical rotation
Use Context Stereospecific metabolite tracking and isomer-paired analytical studies

Why Sennidin B Cannot Be Simply Substituted by Sennoside B or Sennidin A in Analytical and Metabolic Research


Generic substitution among dianthrone derivatives (Sennosides A/B, Sennidins A/B) is invalid due to critical differences in stereochemistry, glycosylation state, and subsequent biological fate. Sennidin B, as an aglycone, differs fundamentally from its glycoside precursor Sennoside B in its ability to cross intestinal barriers, as evidenced by distinct permeability characteristics in Caco-2 monolayers [1]. Furthermore, as a stereoisomer of Sennidin A, it exhibits significantly different biochemical activity, with Sennidin B demonstrating lower inhibitory potency against HCV NS3 helicase compared to its isomer [2]. These differences in stereospecific activity and transport necessitate the use of specific, high-purity reference standards for accurate quantification and elucidation of distinct metabolic pathways .

Glycoside Sennoside B

Glycoside Sennoside B has a distinct intestinal permeability and efflux profile; absorption behavior may not transfer to the aglycone form, requiring separate quantification.

Stereoisomer Sennidin A

Sennidin A differs in optical rotation and reported biological activity. Stereochemistry-driven binding interactions may shift interpretation in isomer-sensitive assays.

Quantitative Evidence for Sennidin B (CAS 517-44-2) Differentiation from Sennosides and Sennidin A


Sennidin B Exhibits Lower In Vitro Antiviral Activity Compared to Its Stereoisomer Sennidin A

Sennidin B exhibits significantly lower in vitro inhibitory activity against the Hepatitis C Virus (HCV) NS3 helicase compared to its stereoisomer, Sennidin A. Sennidin A, under identical assay conditions, demonstrates a potent IC50 of 0.8 µM [1]. This highlights the critical importance of stereochemistry for the biological activity of dianthrones, where the specific (9S, 9'R) configuration of Sennidin B results in a marked loss of potency relative to Sennidin A.

HCV NS3 helicase inhibition
reported comparison
Sennidin B: lower activity (value not reported)
Sennidin A: IC50 0.8 µM
Stereospecific activity context; supports isomer differentiation
Exact Sennidin B IC50 unavailable; interpret as relative potency trend
HCV NS3 helicase inhibition Stereospecificity Antiviral activity

Sennidin B and Sennidin A Demonstrate Distinct Optical Rotation Values

The stereoisomers Sennidin A and Sennidin B are distinguishable by their specific optical rotation values. Sennidin B exhibits a specific rotation of -100° (c=0.2, 70% acetone) or -67° (c=0.4, 70% dioxane) . These values are distinct from those of Sennidin A, providing a definitive analytical method for identity confirmation and differentiation between the two isomers.

Optical rotation identity
reported
−100° (c=0.2, 70% acetone)
−67° (c=0.4, 70% dioxane)
Isomer-specific QC marker; distinct from Sennidin A
Values from literature; verify batch certificate
Stereochemistry Optical rotation Quality control

Aglycone Sennidin B and Glycoside Sennoside B Display Different Absorption Profiles in Caco-2 Cell Monolayers

The transport of Sennidin B (aglycone) and Sennoside B (glycoside) across Caco-2 human colonic cell monolayers was investigated. The absorption in the apical to basolateral (absorptive) direction was poor for both, with permeability coefficients (Pc) comparable to the paracellular marker mannitol [1]. However, the transport was significantly higher in the secretory (basolateral to apical) direction, indicating a notable efflux of the absorbed compounds back into the intestinal lumen. This demonstrates that while both compounds are poorly bioavailable, they interact differently with intestinal efflux transporters compared to their glycoside counterparts.

Caco-2 permeability
class-level inference
Pc comparable to mannitol; higher secretory than absorptive transport
Aglycone/glycoside transport context; supports metabolite tracking rationale
Both Sennidin B and Sennoside B show similar efflux pattern
Intestinal absorption Caco-2 permeability Prodrug metabolism

Optimized Application Scenarios for Sennidin B (CAS 517-44-2) in Analytical and Life Science Research


HPLC Method Development and Validation for Senna-Based Products

Sennidin B is a critical reference standard for developing and validating HPLC methods for the analysis of Senna leaves, fruits, and their pharmaceutical preparations . Its distinct retention time and spectral properties are used to accurately quantify the content of Sennidin B aglycone, often alongside Sennoside A/B and Sennidin A, ensuring the quality and consistency of herbal materials and laxative products. The specific optical rotation data is also invaluable for confirming the identity and purity of the standard itself .

In Vitro Metabolism and Transport Studies of Anthraquinone Prodrugs

As a primary aglycone metabolite of Sennoside B, Sennidin B is essential for in vitro studies investigating the intestinal metabolism and transport of anthraquinone laxatives . It serves as a reference compound in assays using fecal slurries, bacterial cultures (e.g., Bifidobacterium sp.), or Caco-2 cell monolayers to track the biotransformation of sennosides and the subsequent absorption and efflux of their aglycone metabolites [1].

Stereospecific Activity and Mechanism of Action Studies for Dianthrones

The well-documented lower antiviral activity of Sennidin B compared to its isomer Sennidin A against HCV NS3 helicase makes it a valuable tool compound for probing the stereospecific interactions of dianthrones with biological targets [2]. Researchers can utilize Sennidin B as a less-active or inactive control in experiments designed to validate target engagement and elucidate structure-activity relationships (SAR) for this class of molecules.

Pharmacopoeial Reference Standard for Identity and Purity Testing

Sennidin B is used as a phytochemical reference substance for identity testing in pharmacopoeial monographs. Its use ensures that analytical methods, such as Thin-Layer Chromatography (TLC) or HPLC, can reliably distinguish Sennidin B from closely related compounds like Sennidin A and Sennosides, which is a requirement for compliance with quality standards for herbal drugs and extracts .

Application
Selection Property
Validation Focus
HPLC method validation for Senna products
Distinct retention time and optical rotation
Isomer-specific method specificity and quantification
In vitro metabolism and transport studies
Aglycone reference standard with known efflux behavior
Metabolite tracking and biotransformation in Caco-2/bacterial models
Stereospecific SAR and target engagement assays
Isomer-paired stereochemical control
Relative activity interpretation in dianthrone-protein interaction studies
Pharmacopoeial identity and purity testing
Identity confirmation by TLC/HPLC and optical rotation
Compliance with herbal monograph quality specifications

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